In Vitro Anti-HBV Potency: Hbv-IN-4 vs. GLS4, HEC72702, and NVR 3-778
Hbv-IN-4 demonstrates an IC50 of 14 nM against HBV DNA replication, placing it among the most potent capsid-targeting inhibitors. In comparison, the heteroaryldihydropyrimidine (HAP) clinical candidate GLS4 exhibits an IC50 of 12 nM, the HAP-based HEC72702 shows an IC50 of 39 nM, and the sulfamoylbenzamide (SBA) NVR 3-778 has an EC50 of 400 nM (0.40 µM) [1][2][3]. While GLS4 and Hbv-IN-4 are similarly potent in vitro, they belong to distinct chemical classes with different binding modes and resistance profiles, making Hbv-IN-4 a valuable alternative tool compound for mechanistic studies [1].
| Evidence Dimension | Inhibition of HBV DNA replication |
|---|---|
| Target Compound Data | IC50 = 14 nM (0.014 μM) |
| Comparator Or Baseline | GLS4: IC50 = 12 nM; HEC72702: IC50 = 39 nM; NVR 3-778: EC50 = 400 nM |
| Quantified Difference | Hbv-IN-4 is ~2.8× more potent than HEC72702 and ~28× more potent than NVR 3-778; potency similar to GLS4 |
| Conditions | HepG2.2.15 cells; cell-based antiviral assays |
Why This Matters
For researchers requiring a non-HAP CAM with high potency, Hbv-IN-4 provides an alternative scaffold to GLS4 that may overcome HAP-specific resistance mutations or exhibit differential selectivity.
- [1] Chen W, Liu F, Zhao Q, Ma X, Lu D, Li H, Zeng Y, Tong X, Zeng L, Liu J, Yang L, Zuo J, Hu Y. Discovery of Phthalazinone Derivatives as Novel Hepatitis B Virus Capsid Inhibitors. J Med Chem. 2020 Aug 13;63(15):8134-8145. doi: 10.1021/acs.jmedchem.0c00764. Epub 2020 Jul 21. PMID: 32692159. View Source
- [2] HEC72702 product page. Molnova. Accessed 2026. View Source
- [3] Lam AM, et al. Preclinical Characterization of NVR 3-778, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus. Antimicrob Agents Chemother. 2018 Dec 21;63(1):e01734-18. doi: 10.1128/AAC.01734-18. PMID: 30323042. View Source
